molecular formula C12H15NO5 B8662537 6-(4-Nitrophenoxy)-hexanoic acid

6-(4-Nitrophenoxy)-hexanoic acid

Cat. No.: B8662537
M. Wt: 253.25 g/mol
InChI Key: SSFHTIKBQWULIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Nitrophenoxy)-hexanoic acid is a useful research compound. Its molecular formula is C12H15NO5 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

6-(4-nitrophenoxy)hexanoic acid

InChI

InChI=1S/C12H15NO5/c14-12(15)4-2-1-3-9-18-11-7-5-10(6-8-11)13(16)17/h5-8H,1-4,9H2,(H,14,15)

InChI Key

SSFHTIKBQWULIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-(4-nitrophenoxy)-hexanoic acid methyl ester 21 (125 g, 468.16 mmol) was refluxed in conc. HCl (1250 ml) for 16 hours. The reaction mixture was cooled to room temp., filtered, dried and recrystallised from a mixture of ethyl acetate:hexane (1:6) to get pure 35 (95 g, 80.2%) as a white powder with an m.p. between 104-107° C.
Name
6-(4-nitrophenoxy)-hexanoic acid methyl ester
Quantity
125 g
Type
reactant
Reaction Step One
Name
Quantity
1250 mL
Type
solvent
Reaction Step One
Name
Yield
80.2%

Synthesis routes and methods II

Procedure details

A mixture of 6-(4-nitrophenoxy)-hexanoic acid methyl ester (125 g) and concentrated hydrochloride acid (1.2 L) was refluxed for 16 hours. The reaction mixture cooled was to room temperature, filtered, dried and recrystallised from a mixture of ethyl acetate and hexane (1:6) to obtain pure 6-(4-nitrophenoxy)-hexanoic acid (95 g) as a white powder with a melting point of 104-107° C. The product was characterized by 1H NMR (CDCl3) δ 1.60 (m, 2H, CH2), 1.76 (m, 2H, CH2), 1.90 (m, 2H, CH2), 2.42 (t, 2H, CH2), 4.04 (t, 2H2, OCH2), 6.96 (d, 2H, Ar), 8.20 (d, 2H, Ar).
Name
6-(4-nitrophenoxy)-hexanoic acid methyl ester
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
reactant
Reaction Step One

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